molecular formula C12H10O4 B1303147 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid CAS No. 624722-10-7

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

Cat. No. B1303147
CAS RN: 624722-10-7
M. Wt: 218.2 g/mol
InChI Key: KIJIBKVYISSOOB-UHFFFAOYSA-N
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Description

“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is an organic compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 2-((2-hydroxynaphthalen-1-yl)oxy)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” has been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the compound were performed by Hartree‒Fock and density functional theory methods .


Physical And Chemical Properties Analysis

“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is a solid compound . It has a melting point of 150°C .

Scientific Research Applications

Coordination Chemistry

2-Hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid is often utilized as a chelating ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis .

Photochromic Materials

The compound’s derivatives, particularly Schiff bases, exhibit photochromic and thermochromic properties . These characteristics are essential for developing materials that change color in response to light or temperature changes, which can be used in smart windows and optical data storage devices .

Organic Synthesis

In organic synthesis, 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid serves as a precursor for synthesizing various organic compounds. Its reactive sites allow for modifications that lead to the production of pharmaceuticals and agrochemicals .

Analytical Chemistry

This compound can be employed as a fluorescent probe due to its fluorescent properties when bound to certain metal ions. This application is particularly useful in the detection and quantification of metal ions in environmental samples and biological systems .

Pharmaceutical Research

Research into the biological activity of this compound and its derivatives has shown potential in drug development. Its structural features are conducive to creating molecules with anti-inflammatory, analgesic, and antipyretic properties .

Material Science

The compound’s ability to form complexes with various metals can be exploited to create novel materials with specific electronic or magnetic properties. These materials have potential uses in electronics, photonics, and as sensors .

Environmental Science

Derivatives of 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid can be used as chelating agents for the removal of heavy metals from wastewater. Their high affinity for metal ions makes them suitable for water treatment processes .

Catalysis

In catalysis, the compound can act as a ligand to form catalysts that facilitate organic reactions. These catalysts can increase the efficiency and selectivity of chemical processes, which is crucial for sustainable chemistry practices .

Safety and Hazards

The safety information for “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJIBKVYISSOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377294
Record name 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

CAS RN

624722-10-7
Record name 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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